Cas no 152-43-2 (Quinestrol)

Quinestrol structure
Quinestrol structure
Product Name:Quinestrol
CAS No:152-43-2
MF:C25H32O2
MW:364.520387649536
MDL:MFCD00079189
CID:36608
PubChem ID:9046
Update Time:2025-11-02

Quinestrol Chemical and Physical Properties

Names and Identifiers

    • Quinestrol
    • 3-cyclopentyloxy-17-alpha-ethynyloestra-1,3,5(10)-trien-17-beta-ol
    • W-3566
    • (8R,9S,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol
    • 17α-Ethynylestradiol 3-Cyclopentyl Ether
    • 17a-Ethynylestradiol 3-cyclopentyl ether
    • 17a-Ethynyl-1,3,5(10)-estratriene-3,17b-diol 3-cyclopentyl ether
    • eston
    • eecpe
    • w3566
    • qui-lea
    • estrovis
    • plestrovis
    • estrovister
    • estrovis4000
    • estradiol-17-beta3-cyclopentylether
    • Quinestrolum
    • Quinestrolo [DCIT]
    • Quinestrolo
    • Estrovis 4000
    • Quinestrolum [INN-Latin]
    • 17alpha-Ethynylestradiol 3-cyclopentyl ether
    • 17-alpha-Ethinylestradiol 3-cyclopentyl ether
    • C25H32O2
    • W 3566
    • JR0N7XD5GZ
    • Ethinyl Estradiol 3-Cyclopentyl Ether
    • MLS000069756
    • MDL: MFCD00079189
    • Inchi: 1S/C25H32O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,9,11,16,18,21-23,26H,4-8,10,12-15H2,2H3/t21-,22-,23+,24+,25+/m1/s1
    • InChI Key: PWZUUYSISTUNDW-VAFBSOEGSA-N
    • SMILES: O[C@@]1(C#C)CC[C@H]2[C@@H]3CCC4C=C(C=CC=4[C@H]3CC[C@@]21C)OC1CCCC1

Computed Properties

  • Exact Mass: 364.24000
  • Monoisotopic Mass: 364.24
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 613
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.3
  • Topological Polar Surface Area: 29.5

Experimental Properties

  • Color/Form: Powder
  • Density: 1.0693 (rough estimate)
  • Melting Point: 108.0 to 112.0 deg-C
  • Boiling Point: 502.5°C at 760 mmHg
  • Flash Point: 218.8 °C
  • Refractive Index: 1.4480 (estimate)
  • PSA: 29.46000
  • LogP: 5.22840
  • Merck: 8055
  • Specific Rotation: D25 +5° (c = 0.5 in dioxane)
  • FEMA: 2385

Quinestrol Security Information

  • Symbol: GHS08
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H351
  • Warning Statement: P201-P202-P280-P308+P313-P405-P501
  • WGK Germany:3
  • Hazard Category Code: R46;R61;R20/21/22
  • Safety Instruction: S53-S22-S36/37/39-S45
  • Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
  • RTECS:RC8948000
  • Hazardous Material Identification: T
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • HazardClass:6.1
  • PackingGroup:
  • Risk Phrases:R46; R61; R20/21/22
  • Safety Term:S53;S22;S36/37/39;S45

Quinestrol Pricemore >>

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Additional information on Quinestrol

Comprehensive Guide to Quinestrol (CAS No. 152-43-2): Properties, Applications, and Modern Research Insights

Quinestrol (CAS No. 152-43-2), a synthetic estrogen derivative, has garnered significant attention in pharmaceutical and biochemical research due to its unique properties and therapeutic potential. Known chemically as 3-cyclopentyl ether of ethinyl estradiol, this compound belongs to the family of steroidal estrogens and has been studied for its hormonal activity. The growing interest in hormone replacement therapy (HRT) and women's health has propelled Quinestrol into the spotlight, with researchers exploring its efficacy and safety profiles.

One of the most searched questions about Quinestrol is its mechanism of action. Like other estrogens, it binds to estrogen receptors, modulating gene expression and influencing physiological processes such as menstrual cycle regulation and bone density maintenance. Recent studies have also investigated its potential role in metabolic disorders, a hot topic in modern medicine. The compound's long-acting nature, attributed to its cyclopentyl ether group, makes it a subject of interest for sustained-release formulations.

In the context of drug development, Quinestrol (CAS No. 152-43-2) is often compared to other synthetic estrogens like ethinyl estradiol and mestranol. Users frequently search for comparisons regarding bioavailability, side effects, and clinical applications. Its historical use in oral contraceptives and HRT has led to debates about its advantages over newer alternatives, aligning with current trends favoring personalized medicine and patient-specific dosing.

From a chemical perspective, Quinestrol exhibits notable stability, which is critical for pharmaceutical formulation. Researchers emphasize its lipophilic nature, which enhances tissue penetration and prolongs its half-life. This property is particularly relevant in discussions about drug delivery systems, another trending topic in biomedical circles. Analytical techniques such as HPLC and mass spectrometry are commonly employed to quantify Quinestrol in biological samples, reflecting the demand for precise bioanalytical methods.

Environmental and toxicological studies of Quinestrol (CAS No. 152-43-2) have also emerged as a focus area, driven by public concern over endocrine-disrupting chemicals. While not classified as a hazardous substance, its estrogenic activity raises questions about ecological impact, especially in water systems. These discussions tie into broader themes like green chemistry and sustainable pharmaceuticals, which dominate contemporary scientific discourse.

In summary, Quinestrol remains a compound of multifaceted interest, bridging gaps between endocrinology, pharmacology, and environmental science. Its CAS No. 152-43-2 serves as a key identifier for researchers navigating databases like PubChem or Reaxys. As the scientific community continues to explore its potential, Quinestrol exemplifies how classic compounds can find new relevance in cutting-edge research.

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